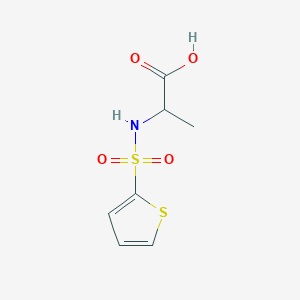

2-(Thiophene-2-sulfonamido)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Thiophene-2-sulfonamido)propanoic acid is a compound with the molecular formula C7H9NO4S2 and a molecular weight of 235.28 g/mol . It is also known by its IUPAC name, N-(2-thienylsulfonyl)alanine . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a sulfonamide group attached to a propanoic acid moiety . Thiophene derivatives are known for their diverse biological activities and applications in various fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the reaction of thiophene-2-sulfonyl chloride with alanine under basic conditions to yield the desired product .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Thiophene-2-sulfonamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophene-2-sulfonamido propylamine.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2-(Thiophene-2-sulfonamido)propanoic acid serves as an intermediate in the synthesis of more complex thiophene derivatives. Its unique functional groups allow for modifications that can enhance biological activity or alter physical properties.

Biology

The biological activities associated with thiophene derivatives are significant, particularly:

- Antimicrobial Properties: Studies have indicated that thiophene derivatives exhibit antimicrobial activity against various pathogens. For instance, preliminary findings suggest that this compound may inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Anticancer Potential: The compound has shown promise in reducing cell viability in cancer cell lines, suggesting potential anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells .

Industry

In industrial applications, this compound is being explored for its role in developing organic semiconductors and materials science. Its unique properties make it a candidate for creating advanced materials with specific electronic characteristics.

Antimicrobial Activity

A study evaluated the effectiveness of this compound against various bacterial strains using minimum inhibitory concentration (MIC) values. The compound exhibited significant antibacterial activity against resistant strains, highlighting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies using A549 human lung adenocarcinoma cells demonstrated that treatment with this compound led to a significant reduction in cell viability (approximately 67.4% reduction at 100 µM concentration). The mechanism appears to involve apoptosis induction in cancer cells, suggesting a pathway for therapeutic development .

Wirkmechanismus

The mechanism of action of 2-(Thiophene-2-sulfonamido)propanoic acid is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or bind to receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.

Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.

Comparison: 2-(Thiophene-2-sulfonamido)propanoic acid is unique due to its specific sulfonamide and propanoic acid groups, which confer distinct chemical and biological properties.

Biologische Aktivität

2-(Thiophene-2-sulfonamido)propanoic acid is a compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a propanoic acid moiety. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₇H₉N₁O₄S₂

- Molecular Weight : 235.28 g/mol

The compound's reactivity is influenced by its functional groups, which allow for various chemical reactions such as oxidation, reduction, and electrophilic substitution. These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .

Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacterial strains. The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Anticancer Potential

Research indicates that compounds with sulfonamide groups can act as inhibitors of serine proteases implicated in cancer progression. Specifically, the serine protease urokinase (uPa) has been targeted by similar thiophene derivatives, suggesting potential applications in cancer therapy .

Neuropharmacological Effects

Preliminary studies have explored the effects of thiophene derivatives on NMDA receptors, particularly the GluN2B subtype associated with neurodegenerative disorders like Alzheimer's and Parkinson's disease. The replacement of traditional aromatic rings with thiophene has shown promise in enhancing receptor affinity without compromising selectivity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It can bind to receptors such as the angiotensin II type 2 receptor (AT2R), potentially influencing cardiovascular functions .

Study 1: Antimicrobial Activity

A study conducted on various thiophene derivatives demonstrated that those containing sulfonamide groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a promising therapeutic potential for treating bacterial infections .

Study 2: Cancer Inhibition

In vitro assays showed that certain thiophene derivatives could effectively inhibit the activity of urokinase, leading to reduced invasiveness of cancer cells. This suggests that this compound could be developed further as an anticancer agent .

Study 3: Neuropharmacological Properties

Research on NMDA receptor antagonists revealed that bioisosteric replacements with thiophene increased binding affinity for the GluN2B subunit. This finding supports the hypothesis that this compound could serve as a lead compound for neuroprotective drugs .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Biological Activities |

|---|---|---|

| 3-(Thiophene-2-sulfonamido)propanoic acid | Similar sulfonamide and propanoic structure | Potentially different antimicrobial profile |

| Thiophenes without sulfonamide group | Basic thiophene structure | Varying reactivity and lower biological activity |

| Thiophene derivatives targeting NMDA receptors | Modified thiophenes | Enhanced neuropharmacological effects |

Eigenschaften

IUPAC Name |

2-(thiophen-2-ylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c1-5(7(9)10)8-14(11,12)6-3-2-4-13-6/h2-5,8H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIODLOBECJQIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.